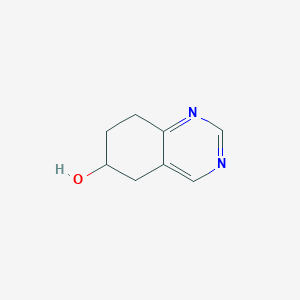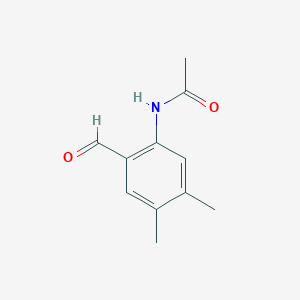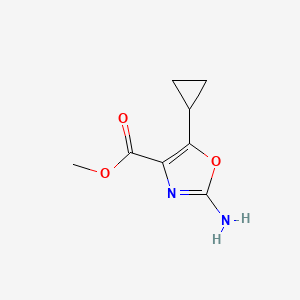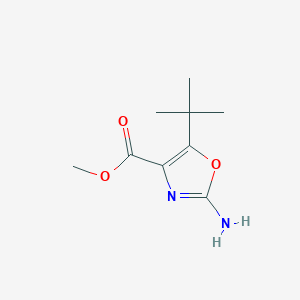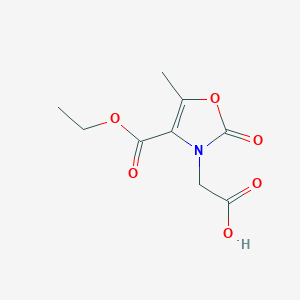
2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid is a chemical compound belonging to the oxazole class, characterized by its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a 1,3-oxazole ring substituted with an ethoxycarbonyl group and a methyl group, along with an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of β-keto esters with hydrazines or by the reaction of isocyanates with β-keto esters.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the oxazole ring using ethyl chloroformate in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
2-(4-Methoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid: Similar structure with a methoxycarbonyl group instead of ethoxycarbonyl.
2-(4-Ethoxycarbonyl-2-oxo-1,3-oxazol-3-yl)acetic acid: Lacks the methyl group on the oxazole ring.
2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both the ethoxycarbonyl and methyl groups on the oxazole ring provides distinct chemical properties compared to similar compounds.
属性
IUPAC Name |
2-(4-ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-3-15-8(13)7-5(2)16-9(14)10(7)4-6(11)12/h3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWANAYOYFUMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
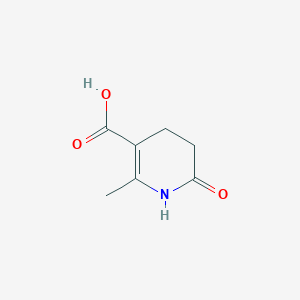
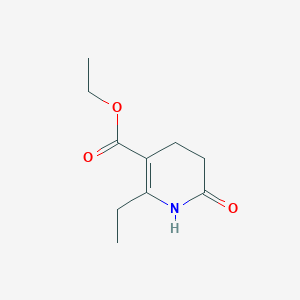
![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)
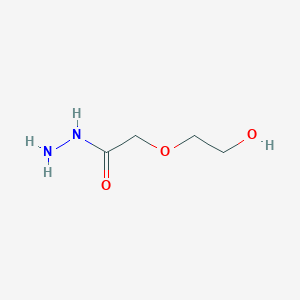
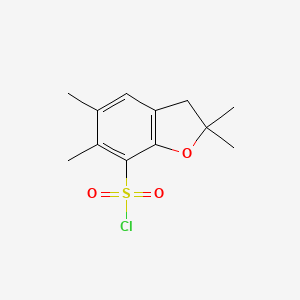
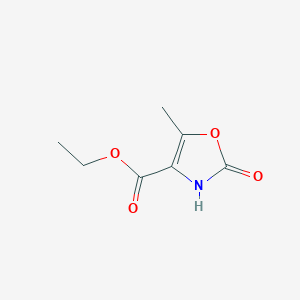
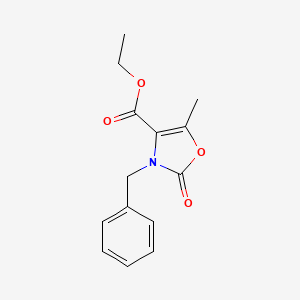
![Ethyl 4-[(2-oxo-5-phenyl-1,3-oxazol-3-yl)methyl]benzoate](/img/structure/B8046634.png)
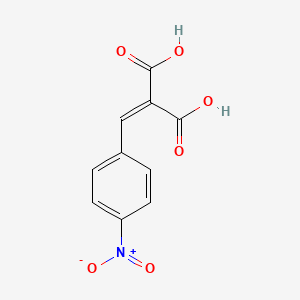
![N-[4-(2-aminoethyl)phenyl]-2,4-dinitroaniline](/img/structure/B8046650.png)
